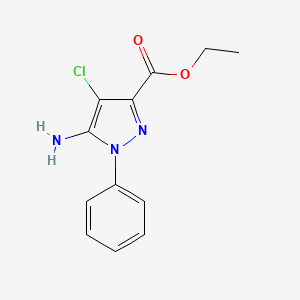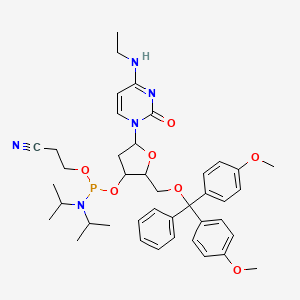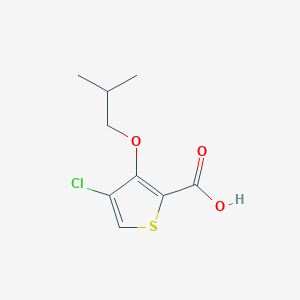
4-Chloro-3-isobutoxythiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-isobutoxythiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a chloro group, an isobutoxy group, and a carboxylic acid group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-isobutoxythiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate reagents. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-isobutoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The chloro group can be reduced to form the corresponding thiophene derivative without the chloro substituent.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while substitution of the chloro group can yield various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-3-isobutoxythiophene-2-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-isobutoxythiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, its bioactivity may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the chloro and isobutoxy groups can influence its binding affinity and selectivity for these targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the chloro and isobutoxy groups, making it less versatile in certain applications.
3-(4-Chloro-benzyloxy)-thiophene-2-carboxylic acid: Contains a benzyloxy group instead of an isobutoxy group, which can affect its chemical reactivity and biological activity.
3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid:
Uniqueness
4-Chloro-3-isobutoxythiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential bioactivity. The presence of the chloro group allows for further functionalization through substitution reactions, while the isobutoxy group can influence its solubility and interaction with biological targets.
Propiedades
Fórmula molecular |
C9H11ClO3S |
|---|---|
Peso molecular |
234.70 g/mol |
Nombre IUPAC |
4-chloro-3-(2-methylpropoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H11ClO3S/c1-5(2)3-13-7-6(10)4-14-8(7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12) |
Clave InChI |
ZTFHNCHUEYLJIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(SC=C1Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



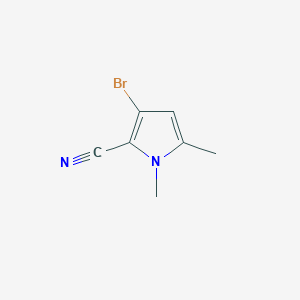
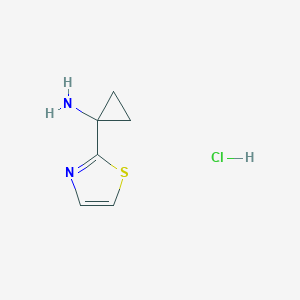
![Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester](/img/structure/B12064471.png)

![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)
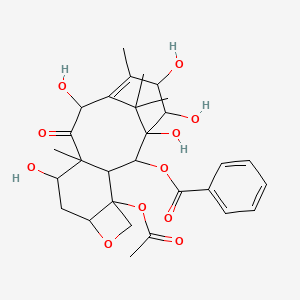
![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)

